5-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide is a synthetic organic compound known for its complex structure, combining various functional groups including a bromine atom, a carboxamide group, and a pyrimidine ring. Its structural complexity makes it an intriguing subject for various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide involves a multi-step process starting from readily available raw materials:
Bromination: : Introduction of the bromine atom into the phenyl ring can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Carboxamide Group: : The carboxamide functionality is introduced typically via amide bond formation reactions, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Pyrimidine Ring Formation: : The synthesis of the pyrimidine ring, particularly the 4-(ethylamino)-6-methylpyrimidin-2-yl part, involves cyclization reactions starting from appropriate precursors such as beta-diketones.
Industrial Production Methods:
On an industrial scale, the synthesis might leverage high-efficiency methods, including continuous flow reactions and automated synthesis technologies to increase yield and reduce production costs. Reaction conditions are optimized for scalability, purity, and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically altering the functional groups such as the ethylamino group.
Reduction: : Reduction reactions could target the carboxamide or pyrimidine functionalities.
Substitution: : Halogenated compounds like this can undergo nucleophilic aromatic substitution (SNAr) reactions where the bromine can be substituted by various nucleophiles.
Common Reagents and Conditions:
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions for SNAr might involve bases like potassium carbonate in polar aprotic solvents like DMF or DMSO.
Major Products:
The products depend on the specific reactions:
Oxidation: : Formation of N-oxides or other oxidized derivatives.
Reduction: : Amino alcohols or reduced pyrimidine derivatives.
Substitution: : A variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Used as a building block in organic synthesis due to its multiple reactive sites.
Biology:
Studied for its potential biological activities, including antimicrobial or antineoplastic properties.
Medicine:
Explored for its potential as a therapeutic agent, particularly in designing drugs that target specific enzymes or receptors.
Industry:
Potential use in the development of specialized materials or as a chemical intermediate in various synthetic processes.
Mechanism of Action
The compound's mechanism of action in biological systems could involve interactions with specific enzymes or receptors. The presence of the bromine atom and the pyrimidine ring suggests potential binding to active sites of enzymes, inhibiting their function or modulating their activity. The ethylamino group may facilitate interactions with biological membranes or proteins, affecting cellular processes.
Comparison with Similar Compounds
4-bromo-N-(4-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide: : A closely related compound with similar structural features but a different alkylamino group.
5-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide: : Another analog with a chlorine atom instead of bromine, potentially exhibiting different reactivity and biological activity.
Uniqueness:
What sets 5-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide apart is its unique combination of functional groups that allow for a wide range of chemical modifications and its potential for biological activity, making it a versatile tool in both synthetic chemistry and biomedical research.
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Properties
IUPAC Name |
5-bromo-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c1-3-20-16-10-11(2)21-18(24-16)23-13-6-4-12(5-7-13)22-17(25)14-8-9-15(19)26-14/h4-10H,3H2,1-2H3,(H,22,25)(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMANRWZMXMHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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